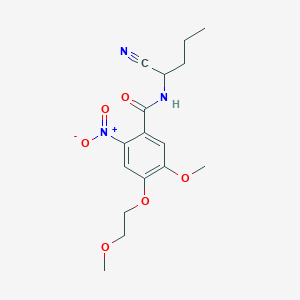
N-(1-cyanobutyl)-5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzamide
説明
N-(1-cyanobutyl)-5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzamide is a complex organic compound that belongs to the benzamide class This compound is characterized by its unique structure, which includes a cyanobutyl group, methoxy and methoxyethoxy substituents, and a nitrobenzamide core
特性
IUPAC Name |
N-(1-cyanobutyl)-5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6/c1-4-5-11(10-17)18-16(20)12-8-14(24-3)15(25-7-6-23-2)9-13(12)19(21)22/h8-9,11H,4-7H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGXQOPKJJSDNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCOC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanobutyl)-5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Alkylation: The nitrated intermediate undergoes alkylation to introduce the cyanobutyl group. This step often involves the use of alkyl halides and a strong base like sodium hydride.
Amidation: The final step involves the formation of the benzamide structure through an amidation reaction, where the intermediate is reacted with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
N-(1-cyanobutyl)-5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The methoxy and methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides, thiols, or amines.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamides.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
N-(1-cyanobutyl)-5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1-cyanobutyl)-5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s methoxy and methoxyethoxy groups may enhance its solubility and bioavailability, facilitating its interaction with target molecules.
類似化合物との比較
Similar Compounds
- 2-(2-Chloro-4-methoxyphenyl)-N-(1-cyanobutyl)acetamide
- N-(1-cyanobutyl)-3-ethyl-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide
Uniqueness
N-(1-cyanobutyl)-5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


